Product packaging for O(6)-n-Butyldeoxyguanosine(Cat. No.:CAS No. 50704-48-8)

O(6)-n-Butyldeoxyguanosine

Cat. No.: B1219348
CAS No.: 50704-48-8
M. Wt: 323.35 g/mol
InChI Key: LXEMNXGQVVPJCH-IVZWLZJFSA-N
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Description

Contextualization within DNA Alkylation Damage

DNA is constantly under assault from various sources of damage, including chemical agents that can alkylate the DNA bases. nih.gov Alkylating agents are reactive molecules that transfer alkyl groups (such as methyl, ethyl, or butyl groups) to nucleophilic sites within the DNA molecule. mdpi.com These reactions can occur at several positions on the DNA bases, including nitrogen and oxygen atoms. mdpi.comnih.gov

While nitrogen alkylations (e.g., at the N7 position of guanine (B1146940) or N3 of adenine) are more frequent, O-alkylations, such as the formation of O(6)-n-butyldeoxyguanosine, are considered particularly critical. mdpi.com O(6)-alkylguanine lesions, though often less abundant, are highly mutagenic because they alter the hydrogen bonding properties of the guanine base. nih.govoup.com An unmodified guanine (G) normally pairs with cytosine (C). However, the presence of an alkyl group at the O-6 position, as in this compound, allows the modified base to mispair with thymine (B56734) (T) during DNA replication. This mispairing leads to G:C to A:T transition mutations if the damage is not repaired before the cell divides. oup.comoup.com

The size and structure of the alkyl group can influence the biological activity and repair of the adduct. Research has explored a range of O(6)-alkylguanines, from simple methyl and ethyl adducts to larger ones like the n-butyl adduct, to understand how these structural differences affect their mutagenic potential and interaction with DNA repair systems. oup.comnih.gov

Historical Perspective of O(6)-Alkylguanine Research

The scientific community's understanding of DNA alkylation damage has evolved significantly over several decades.

Early Studies: Initial research in the mid-20th century by scientists like Lawley and Brooks identified that carcinogenic alkylating agents react with DNA to form various alkylated bases. nih.gov For a considerable time, 7-alkylguanine, being the most abundant adduct, was thought to be the primary carcinogenic lesion. nih.gov

A Paradigm Shift: A pivotal moment in the field came in 1969 when Anthony Loveless proposed that alkylation at the O-6 position of guanine, despite being a minor product, would be more significant for mutagenesis due to its potential to cause mispairing with thymine. nih.gov

Linking Adduct Persistence to Carcinogenesis: In the 1970s, landmark studies provided crucial experimental support for Loveless's hypothesis. Goth and Rajewsky demonstrated that O(6)-ethylguanine persisted in the DNA of rat brains, the target organ for tumors induced by N-ethyl-N-nitrosourea (ENU), whereas the more common N7-ethylguanine was rapidly removed. nih.gov Similarly, Kleihues and Margison showed a correlation between the accumulation of O(6)-methylguanine and the induction of glial tumors by N-methyl-N-nitrosourea (MNU). nih.gov These findings solidified the role of O(6)-alkylguanine adducts as critical premutagenic lesions.

Discovery of a Dedicated Repair Mechanism: This intense interest in O(6)-alkylguanine led to the discovery of a unique DNA repair protein, O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as O(6)-methylguanine-DNA methyltransferase (MGMT). nih.govnih.gov This "suicide" enzyme repairs the damage by transferring the alkyl group from the guanine base to one of its own cysteine residues. oup.comnih.gov This action restores the guanine base in a single step but permanently inactivates the protein molecule, which is then targeted for degradation. oup.comencyclopedia.pub

This historical progression laid the foundation for detailed investigations into specific adducts like this compound to determine their unique mutagenic properties and how they are recognized and processed by the cell's DNA repair machinery.

Detailed Research Findings

Research into this compound has revealed specific details about its mutagenicity and repair.

Mutagenicity: Site-directed mutagenesis studies have been conducted to determine the specific mutational outcomes of O(6)-n-butylguanine in vivo. When a plasmid containing a single O(6)-n-butylguanine adduct was replicated in E. coli cells, it was found to be mutagenic. DNA sequence analysis of the resulting mutant plasmids showed that O(6)-n-butylguanine exclusively induced G to A transitions at the site of the original adduct. oup.com This confirms that the adduct causes the misincorporation of thymine opposite it during replication, consistent with the established mechanism for O(6)-alkylguanine lesions.

Table 1: Mutagenic Frequency of O(6)-n-Alkylguanines in E. coli Data sourced from site-directed mutagenesis studies. oup.com

O(6)-Alkylguanine AdductMutation FrequencyPredominant Mutation Type
O(6)-n-Propylguanine2.6%G → A Transition
O(6)-n-Butylguanine2.8%G → A Transition
O(6)-n-Octylguanine4.3%G → A Transition (70%), G → T Transversion (30%)

DNA Repair: The repair of this compound is more complex than that of smaller O(6)-alkyl adducts. Studies in human cells have shown that the removal of this compound from DNA does not directly correlate with the activity of the O(6)-alkylguanine-DNA alkyltransferase (AGT) protein. nih.gov Instead, the rate of its removal is linked to the cell's capacity for nucleotide excision repair (NER), the pathway responsible for removing bulky DNA lesions. nih.govoup.com This suggests that the larger butyl group makes the adduct a substrate for the NER pathway. nih.gov

Furthermore, the elimination of O(6)-butylguanine from DNA is significantly slower than that of O(6)-ethylguanine, by a factor of 3 to 5 times. nih.gov While AGT is highly efficient at removing small alkyl groups like methyl and ethyl, its efficiency decreases with increasing alkyl chain length, making it a poor substrate for repairing larger adducts. acs.org This slower repair means that this compound lesions are more likely to persist in the DNA, increasing the probability of mutations.

Table 2: Repair Characteristics of this compound in Human Cells

CharacteristicFindingReference(s)
Primary Repair Pathway Evidence points to Nucleotide Excision Repair (NER) rather than a primary role for AGT. nih.gov, oup.com
Rate of Removal 3-5 times slower than the removal of O(6)-ethylguanine. nih.gov
Cellular Response The presence of the adduct contributes to cytotoxicity, and both AGT and excision repair may be involved in repairing cytotoxic lesions from BNU exposure. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N5O4 B1219348 O(6)-n-Butyldeoxyguanosine CAS No. 50704-48-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50704-48-8

Molecular Formula

C14H21N5O4

Molecular Weight

323.35 g/mol

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-butoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H21N5O4/c1-2-3-4-22-13-11-12(17-14(15)18-13)19(7-16-11)10-5-8(21)9(6-20)23-10/h7-10,20-21H,2-6H2,1H3,(H2,15,17,18)/t8-,9+,10+/m0/s1

InChI Key

LXEMNXGQVVPJCH-IVZWLZJFSA-N

SMILES

CCCCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Isomeric SMILES

CCCCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

CCCCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Synonyms

2'-deoxy-O(6)-butylguanosine
O(6)-BDG
O(6)-butyl-2'-deoxyguanosine
O(6)-n-butyldeoxyguanosine

Origin of Product

United States

Formation and Generation Mechanisms of O 6 N Butyldeoxyguanosine

Precursors and Parent Alkylating Agents

A variety of chemical compounds can serve as precursors to the formation of O(6)-n-Butyldeoxyguanosine. These agents are typically characterized by their ability to generate a reactive butylating species that can attack the guanine (B1146940) base in DNA.

N-n-Butyl-N-nitrosourea (BNU) is a potent alkylating agent that has been extensively studied for its carcinogenic properties. BNU can directly decompose under physiological conditions to form a reactive butyl diazonium ion. This ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases. In vitro studies have shown that incubation of BNU with DNA leads to the formation of several adducts, including 3-n-butyladenine, 7-n-butylguanine, and importantly, O(6)-n-butylguanine. nih.gov The ratio of O(6)- to 7-n-butylguanine formation is a significant indicator of the carcinogenic potential of an alkylating agent, with a higher ratio often correlating with greater mutagenicity. For BNU, this ratio has been determined to be 0.69, which is comparable to that of the well-known carcinogen ethylnitrosourea. nih.gov Research has also indicated that the alkylation process by nitrosoureas like BNU may involve a carbonium ion, as evidenced by the formation of rearranged sec-butyl-adducts in addition to the expected n-butylpurines. nih.gov

Table 1: DNA Adducts Formed by N-n-Butyl-N-nitrosourea (BNU) in vitro

AdductRelative Abundance
7-n-butylguanineMajor product
O(6)-n-butylguanineSignificant product
3-n-butyladenineMajor product
sec-butyl-adductsObserved

Ptaquiloside (B1252988) (PTQ) is a carcinogenic glycoside found in bracken ferns (Pteridium aquilinum). wikipedia.org Ingestion of these ferns has been linked to various cancers in livestock and is suspected to be a human carcinogen. wikipedia.orgresearchgate.net Under physiological conditions, ptaquiloside is unstable and can be hydrolyzed to a more reactive intermediate, a dienone. nih.govnih.gov This dienone is a potent electrophile that can alkylate DNA at several positions, including the N7 of guanine and the N3 of adenine (B156593). wikipedia.orgacs.org More recently, it has been demonstrated that the dienone derived from ptaquiloside can also lead to the formation of an O(6)-alkylguanine adduct, specifically O(6)-(4-hydroxy-2-methyl-1-buten-1-yl)deoxyguanosine, which is structurally related to this compound. nih.govacs.org This finding provides a direct mechanistic link between exposure to ptaquiloside and the formation of mutagenic O(6)-alkylguanine adducts. nih.govacs.org The carcinogenicity of bracken fern is therefore attributed to the formation of these DNA adducts. acs.org

Tobacco smoke contains a number of potent carcinogens, including the tobacco-specific nitrosamines 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN). acs.orgnih.govmdpi.com These compounds are not direct alkylating agents but require metabolic activation to exert their carcinogenic effects. nih.govnih.gov This activation leads to the formation of intermediates that can pyridyloxobutylate DNA, resulting in the formation of adducts such as O(6)-[4-oxo-4-(3-pyridyl)butyl]guanine (O(6)-pobG), a type of O(6)-pyridyloxobutylguanine adduct. acs.orgnih.gov While structurally different from this compound, the formation of O(6)-pobG follows a similar principle of alkylation at the O6 position of guanine and is considered a critical step in the carcinogenesis induced by tobacco-specific nitrosamines. acs.orgnih.gov These adducts are known to be mutagenic and are substrates for the DNA repair protein O(6)-alkylguanine-DNA alkyltransferase (AGT). acs.orgnih.gov

Metabolic Activation Pathways Leading to Adduct Formation

The conversion of procarcinogens into DNA-reactive species is a critical step in the formation of this compound and related adducts. This process, known as metabolic activation, is often mediated by enzymes, primarily the cytochrome P450 system.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide range of xenobiotics, including many procarcinogens. nih.govnih.gov These enzymes catalyze oxidative reactions that can transform relatively inert compounds into highly reactive electrophiles. nih.govnih.gov In the context of tobacco-specific nitrosamines like NNK, cytochrome P450 enzymes are responsible for the α-hydroxylation that initiates the formation of the DNA-reactive pyridyloxobutylating agent. nih.govnih.gov While this activation can occur in various tissues, the liver and lungs are primary sites due to their high concentration of CYP enzymes. nih.govnih.gov

Table 2: Role of Cytochrome P450 in Procarcinogen Activation

ProcarcinogenActivating Enzyme(s)Reactive IntermediateResulting Adduct Type
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)Cytochrome P450Pyridyloxobutylating agentO(6)-Pyridyloxobutylguanine
Benzo[a]pyreneCYP1A1, CYP1B1BaP-7,8-dihydrodiol-9,10-epoxideBenzo[a]pyrene-DNA adducts

While cytochrome P450 enzymes are major players in procarcinogen activation, other enzymatic and non-enzymatic pathways can also contribute to the formation of DNA adducts. nih.govresearchgate.netmdpi.com For instance, some compounds can undergo spontaneous, non-enzymatic degradation under physiological conditions to form reactive species. nih.gov An example is the direct-acting alkylating agent N-n-butyl-N-nitrosourea (BNU), which does not require enzymatic activation to form the butylating agent. nih.gov

Furthermore, other enzyme systems can be involved in both the activation and detoxification of potential carcinogens. frontiersin.org The balance between these metabolic pathways can significantly influence the extent of DNA adduct formation and, consequently, the risk of carcinogenesis. The interplay of these various pathways underscores the complexity of the mechanisms leading to the formation of this compound and other DNA adducts.

Site-Specificity and Reactivity in DNA Adduction

The interaction of n-butylating agents with DNA results in the formation of adducts at various nucleophilic sites on the DNA bases. However, the distribution of these adducts is not random, with certain positions being more susceptible to alkylation than others.

The O(6) position of guanine is a key target for a class of alkylating agents, particularly N-nitroso compounds like N-nitroso-N-butylurea (BNU). The reactivity of this site is influenced by the reaction mechanism of the alkylating agent. Agents that react through an S(_N)1 (substitution nucleophilic unimolecular) mechanism show a greater propensity for reacting with oxygen atoms in DNA, such as the O(6) of guanine. This is in contrast to agents that react via an S(_N)2 mechanism, which are more influenced by steric accessibility and tend to react with more accessible nitrogen atoms.

Furthermore, the size of the alkyl group plays a role in determining the site of adduction. There is a tendency for larger alkyl groups to exhibit a greater preference for reaction at the O(6) position of guanine compared to smaller alkyl groups. This suggests that the n-butyl group of this compound contributes to its formation at this specific site. This preferential formation is significant because O(6)-alkylguanine adducts are highly miscoding lesions that can lead to G:C to A:T transition mutations if not repaired before DNA replication.

While the O(6) position of guanine is a critical site for mutagenic damage, it is not the most frequently alkylated site in DNA. The N7 position of guanine is the most nucleophilic site in DNA and, consequently, the most common target for a wide range of alkylating agents. nih.gov Following N7-guanine, the N3 position of adenine is another major site of DNA alkylation.

The relative yield of different adducts depends on the specific alkylating agent. For many simple monofunctional alkylating agents, the distribution of adducts follows a general pattern where N7-guanine is the major product, followed by N3-adenine, with O(6)-guanine being a minor product. nih.gov For instance, treatment with N-nitroso compounds can result in alkylation at multiple positions, including N7-guanine, O(6)-guanine, N3-adenine, and others. nih.gov Despite being a minor adduct in terms of quantity, the biological consequence of forming this compound is profound due to its high mutagenic potential.

Relative Reactivity of Nucleophilic Sites in DNA to Alkylating Agents
Alkylation SiteRelative Frequency of Adduct FormationPrimary Reaction Mechanism PreferenceMutagenic Potential
N7-guanineHigh (Major Adduct)S(_N)2Low (Generally non-mutagenic, but can lead to depurination)
N3-adenineIntermediateS(_N)2Can be cytotoxic and block replication
O(6)-guanineLow (Minor Adduct)S(_N)1High (Strongly miscoding and mutagenic)

Stability and Persistence of this compound in DNA

The persistence of a DNA adduct within the genome is a crucial factor in its ability to induce mutations. If an adduct is stable and evades cellular repair mechanisms, it is more likely to be present during DNA replication, leading to the incorporation of an incorrect base.

The stability of this compound is influenced by the stability of the N-glycosidic bond, which links the n-butylated guanine base to the deoxyribose sugar. In general, the N-glycosidic bonds of purine (B94841) nucleosides are more susceptible to acid-catalyzed hydrolysis than those of pyrimidine (B1678525) nucleosides. ttu.eettu.ee This hydrolysis leads to depurination, creating an abasic (AP) site in the DNA, which is itself a form of DNA damage.

The primary determinant of this compound persistence in cells is the activity of a specific DNA repair protein called O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as O(6)-methylguanine-DNA methyltransferase (MGMT). nih.gov This enzyme directly reverses the damage by transferring the n-butyl group from the O(6) position of guanine to a cysteine residue within its own active site. This is a "suicide" mechanism, as the enzyme is irreversibly inactivated in the process.

The persistence of this compound, therefore, varies significantly between different cell types and tissues, depending on their levels of AGT expression. nih.gov

High AGT Activity: Cells and tissues with high levels of AGT can efficiently repair this compound, leading to low persistence of the adduct. This reduces the risk of mutation.

Low AGT Activity: In contrast, cells with low or deficient AGT activity are unable to effectively remove these adducts. nih.gov This results in the long-term persistence of this compound in the DNA, increasing the probability of mutations during cell division. nih.govnih.gov

Studies have shown that in organisms with deficient AGT activity, DNA damage from methylating agents can persist and lead to chromosomal aberrations in subsequent cell cycles, whereas in cells proficient in AGT, the damage is rapidly repaired. nih.gov Therefore, the cellular AGT status is the most critical factor governing the persistence and ultimate biological consequences of the this compound adduct.

Factors Affecting the Persistence of this compound
FactorInfluence on Adduct PersistenceMechanism
O(6)-Alkylguanine-DNA Alkyltransferase (AGT) ActivityDecreases PersistenceDirect enzymatic removal of the n-butyl group from the guanine base.
Chemical Stability of Glycosidic BondContributes to Persistence (relative to N7 adducts)The O(6)-adduct's glycosidic bond is more stable than that of N7-adducts, making enzymatic repair the primary removal pathway.
Rate of DNA ReplicationIndirectly Affects Mutagenic OutcomePersistent adducts are more likely to be converted into mutations if DNA replication occurs before repair.

Interactions with Dna Replication and Transcriptional Machinery

Replication Bypass Efficiency by DNA Polymerases

Impairment of DNA Synthesis by O(6)-n-Butyldeoxyguanosine Lesions

This compound (O(6)-nBu-dG) lesions in DNA act as substantial impediments to the progression of replicative DNA polymerases. nih.gov These polymerases, which are optimized for speed and accuracy on an undamaged template, are often stalled by the structural distortion introduced by the n-butyl group at the O(6) position of guanine (B1146940). mdpi.com This blockage can lead to the collapse of the replication fork, potentially causing double-strand breaks and genomic instability. nih.gov Studies in human HEK293T cells have demonstrated that O(6)-nBu-dG significantly hinders DNA replication, exhibiting a bypass efficiency of only 43.3%. nih.gov The bulky nature of the n-butyl group disrupts the normal Watson-Crick base pairing, creating a steric hindrance within the active site of high-fidelity polymerases like polymerase δ and polymerase ε. mdpi.combiorxiv.org

Influence of Alkyl Group Size on Replication Blockage

The degree to which O(6)-alkyldeoxyguanosine adducts block DNA replication is directly influenced by the size and structure of the alkyl group. nih.gov A systematic comparison reveals a clear trend: as the size of the linear alkyl chain increases, the efficiency of replication bypass decreases. For instance, the relatively small O(6)-methylguanine (O(6)-MeG) lesion does not significantly inhibit DNA replication and is readily bypassed in mammalian cells. nih.govnih.gov In contrast, the larger ethyl (O(6)-EtG), n-propyl (O(6)-nPrG), and n-butyl (O(6)-nBuG) adducts present a greater challenge to the replication machinery. nih.govnih.gov While O(6)-EtG does not appreciably inhibit replication, both O(6)-nBu-dG and the even bulkier O(6)-pyridyloxobutyl-dG (O(6)-POB-dG) are potent blockers. nih.gov This size-dependent inhibitory effect underscores the structural constraints of the replicative polymerase active site. nih.govnih.gov

Bypass Efficiency of O(6)-Alkyl-dG Lesions in Human Cells

LesionBypass Efficiency (%)Reference
O(6)-Et-dGNot appreciably inhibitory nih.gov
O(6)-nBu-dG43.3 nih.gov
O(6)-POB-dG74.4 nih.gov

Role of Translesion Synthesis (TLS) Polymerases

To overcome replication blockage by lesions like this compound, cells employ a specialized group of enzymes known as translesion synthesis (TLS) polymerases. nih.gov These polymerases have more accommodating active sites, allowing them to synthesize DNA across damaged templates, albeit often with reduced fidelity. uconn.edu

Specific Polymerase Involvement in Bypass (e.g., Pol ν, Pol θ)

Several TLS polymerases are implicated in the bypass of O(6)-alkyl-dG lesions, with specific roles depending on the adduct's structure. For straight-chain adducts like O(6)-nBu-dG, studies have identified Polymerase η (Pol η) and Polymerase ζ (Pol ζ) as key players in promoting error-prone bypass. nih.govnih.gov More recently, the A-family polymerases, Polymerase ν (Pol ν) and Polymerase θ (Pol θ), have been shown to facilitate TLS across major-groove O(6)-alkyl-dG lesions, including O(6)-nBu-dG, in human cells. nih.govnih.gov Genetic depletion of Pol ν or Pol θ leads to a reduction in the bypass efficiency of O(6)-nBu-dG. nih.gov This indicates that both Pol ν and Pol θ actively participate in overcoming the replication block imposed by this bulky adduct. nih.gov In contrast, other Y-family polymerases like Pol κ are more involved in the error-free bypass of minor-groove N(2)-alkyl-dG adducts and branched-chain O(6)-alkyl-dG lesions. nih.govnih.govnih.gov

Fidelity and Error Rates of TLS Bypass across this compound

The bypass of this compound by TLS polymerases is an inherently mutagenic process. The alkylation at the O(6) position of guanine alters its hydrogen bonding properties, causing it to preferentially pair with thymine (B56734). nih.govnih.gov This leads to a high frequency of G→A transition mutations during DNA replication. nih.govnih.gov

For O(6)-nBu-dG, both Pol η and Pol ζ contribute to this error-prone bypass. nih.gov The involvement of Pol ν and Pol θ also contributes to the mutagenic outcome. nih.gov Depletion of Pol ν alone, or Pol θ alone, reduces the frequency of G→A mutations for O(6)-nBu-dG. nih.govescholarship.org When both Pol ν and Pol θ are simultaneously ablated, the mutation frequency for O(6)-nBu-dG is diminished even further. nih.govnih.gov Interestingly, in cells lacking Pol ν and/or Pol θ, a notable level of G→T transversion mutations is also observed for this lesion, a mutation type not typically seen with other TLS polymerase deficiencies. nih.gov This highlights the poor fidelity of Pol ν and Pol θ when replicating past O(6)-nBu-dG. nih.gov

Mutational Signature of this compound Bypass

ConditionPrimary MutationOther Observed MutationsKey Polymerases ImplicatedReference
Wild-Type CellsG→A-Pol η, Pol ζ, Pol ν, Pol θ nih.govnih.govnih.gov
Pol ν knockoutReduced G→AG→TPol θ, other TLS polymerases nih.govnih.gov
Pol θ knockoutReduced G→AG→TPol ν, other TLS polymerases nih.govnih.gov
Pol ν and Pol θ double knockoutDiminished G→AG→TOther TLS polymerases (e.g., Pol η, Pol ζ) nih.govnih.gov

Structural Insights into Polymerase-Adduct Interactions

While specific crystal structures of a polymerase in complex with this compound are not extensively detailed in the provided search results, general principles from related adducts offer significant insights. The ability of TLS polymerases to bypass bulky lesions stems from their more open and less constrained active sites compared to high-fidelity replicative polymerases. nih.gov This architectural difference allows the damaged nucleotide to be accommodated, facilitating nucleotide insertion. uconn.edu

Structural studies of polymerases with other O(6)-alkylguanine adducts, such as O(6)-methylguanine, reveal that the lesion can form a "wobble" base pair with cytosine or a pseudo-Watson-Crick pair with thymine. researchgate.net The geometry of these pairs within the polymerase active site dictates the efficiency and fidelity of insertion. The larger n-butyl group of O(6)-nBu-dG would create even more significant steric challenges. The polymerase must undergo conformational changes to accommodate the adduct, and the stability of the polymerase-DNA-dNTP ternary complex determines the outcome of the nucleotide insertion step. nih.gov The flexibility of certain domains, like the "thumb" domain of the polymerase, is crucial for both accommodating the lesion and allowing for subsequent extension. mdpi.com The specific interactions, or lack thereof, between the bulky alkyl group and the amino acid residues lining the active site are what ultimately govern the polymerase's ability to bypass the lesion and the accuracy of that bypass.

Genotoxic and Mutagenic Consequences

Induction of Mutations and Mutational Spectra

O(6)-n-butyldeoxyguanosine is recognized as a premutagenic lesion, meaning it is a DNA modification that can lead to permanent mutations if not repaired before DNA replication. oup.com Its presence in the DNA template causes miscoding by DNA polymerases, resulting in the incorporation of an incorrect base opposite the adducted guanine (B1146940).

The primary mutagenic outcome of this compound is the induction of G:C to A:T transition mutations. oup.com This occurs because the n-butyl group at the O(6) position of guanine alters its hydrogen bonding properties, causing it to pair preferentially with thymine (B56734) instead of cytosine during DNA replication. u-psud.fr If this mispair is not corrected, a subsequent round of replication will fix the mutation, permanently changing the original G:C base pair to an A:T pair. u-psud.fr This specific mutational signature is a hallmark of O(6)-alkylguanine adducts. encyclopedia.pub

Site-specific mutagenesis studies have confirmed this pattern. For instance, in bacteria, similar bulky adducts like O(6)-[4-oxo-4-(3-pyridyl)butyl]guanine (O(6)-pobdG) almost exclusively cause G:C to A:T transitions. nih.gov In human cells, while G:C to A:T transitions remain the predominant mutation, a smaller frequency of other mutations, such as G:C to T:A transversions, can also occur. nih.gov

The structure of the alkyl group attached to the O(6) position of guanine significantly influences the adduct's mutagenic potential and the spectrum of mutations produced. oup.comoup.com Studies comparing different n-alkylguanines have shown a correlation between the length of the alkyl chain and mutagenic frequency (MF) in E. coli. oup.com

AdductMutagenic Frequency (MF) in E. coli
O(6)-n-propylguanine2.6%
O(6)-n-butylguanine2.8%
O(6)-n-octylguanine4.3%
This interactive table is based on data from a study analyzing the mutagenic activity of single O(6)-n-alkylguanines in a plasmid transfected into E. coli cells. oup.com

The data indicates that mutagenicity increases with the chain length for these longer n-alkyl groups. oup.com However, this trend does not always hold when comparing them to smaller alkyl groups like methyl and ethyl, which in some experimental systems show higher mutagenicity than n-propyl and n-butyl adducts. oup.com These discrepancies can be attributed to factors such as the specific DNA repair systems present in the test organism and the sequence context of the adduct. oup.com

Furthermore, bulkier adducts can induce a different range of mutations compared to smaller ones. While O(6)-methylguanine almost exclusively induces targeted G→A transitions, bulkier adducts like O(6)-benzylguanine can also cause G→C and G→T transversions, depending on their position within a specific gene sequence like the H-ras codon 12. oup.com This suggests that the size and structure of the adduct can alter its interaction with DNA polymerase, leading to a broader spectrum of mutational outcomes. oup.com

Adduct Position in H-ras Codon 12Adduct TypeInduced Mutations
First GuanineO(6)-methylguanineG→A
First GuanineO(6)-benzylguanineG→A
Second GuanineO(6)-methylguanineG→A
Second GuanineO(6)-benzylguanineG→A, G→T, G→C
This interactive table shows the mutation types induced by different O(6)-alkylguanine adducts at specific positions within the rat H-ras gene, demonstrating the influence of adduct structure and sequence context. oup.com

Impact on Genomic Stability

Genotoxic agents that cause DNA damage can lead to more large-scale genomic alterations, including structural chromosome aberrations and the formation of micronuclei. medsciencegroup.useurofins.de Chromosomal aberrations refer to changes in the structure of a chromosome, such as breaks, deletions, or exchanges. eurofins.debncollegebgp.ac.in Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not properly segregated into the daughter nuclei during mitosis. medsciencegroup.usnih.govresearchgate.net Their formation is a recognized indicator of genotoxic damage and chromosomal instability. medsciencegroup.usnih.gov

While direct studies specifically quantifying chromosomal aberrations from this compound are limited, its identity as a mutagenic and genotoxic DNA lesion strongly implies its potential to contribute to such events. oup.comoup.comfda.gov The cellular processes that attempt to repair bulky adducts can sometimes lead to DNA strand breaks, which, if not repaired correctly, can result in chromosomal aberrations. researchgate.net Furthermore, unresolved DNA damage can interfere with the mitotic machinery, causing chromosome segregation errors that lead to micronucleus formation. researchgate.net Standard genotoxicity testing batteries often include assays for chromosomal damage, such as the micronucleus test, to assess the carcinogenic potential of chemical agents. fda.gov

The cell possesses a complex signaling network known as the DNA Damage Response (DDR) to detect DNA lesions, halt cell cycle progression, and coordinate repair. mdpi.comnih.gov The this compound adduct acts as a trigger for the activation of the DDR. nih.gov

The lesion is recognized by cellular repair systems, primarily the nucleotide excision repair (NER) pathway, which is responsible for removing bulky, helix-distorting adducts. oup.comoup.comnih.gov The recognition of the adduct and the initiation of NER are themselves key steps in activating the broader DDR cascade. nih.gov This involves the recruitment of sensor proteins to the site of damage, which in turn activate transducer kinases like ATM and ATR. mdpi.com These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate cell cycle arrest, apoptosis, and the DNA repair process itself, ensuring that the cell does not replicate its damaged DNA. mdpi.commdpi.com Therefore, this compound contributes to DDR activation by creating a substrate for DNA repair pathways, thereby initiating the signaling cascade that protects genomic integrity. nih.govnih.gov

Cellular Dna Repair Pathways

O(6)-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)-Mediated Repair

O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as O(6)-methylguanine-DNA methyltransferase (MGMT), is a crucial DNA repair protein that plays a significant role in protecting the genome from the deleterious effects of alkylating agents.

Mechanism of Direct Alkyl Group Removal from O(6)-Guanine

The repair mechanism employed by AGT is a direct and stoichiometric transfer of the alkyl group from the O(6) position of guanine (B1146940) to a specific cysteine residue within the AGT protein's active site. researchgate.net This process is often referred to as a "suicide" mechanism because the transfer is irreversible; once the AGT protein is alkylated, it becomes inactivated and is subsequently targeted for degradation. mdpi.com This single-use nature means that the cell's capacity to repair O(6)-alkylguanine adducts via this pathway is directly dependent on the available pool of active AGT protein. The protein essentially sacrifices itself to restore the normal guanine structure in the DNA, preventing potential mutations during DNA replication.

Substrate Specificity and Efficiency for O(6)-n-Butyldeoxyguanosine

The efficiency of AGT-mediated repair is highly dependent on the size and structure of the alkyl group attached to the guanine. While AGT is highly efficient at removing smaller alkyl groups like methyl and ethyl, its effectiveness diminishes with increasing bulk of the alkyl group. nih.govwhiterose.ac.ukacs.org The n-butyl group of this compound presents a larger steric hindrance compared to smaller alkyl groups.

Research has shown that this compound is a relatively poor substrate for human AGT. whiterose.ac.ukacs.org Studies comparing the repair of different O(6)-alkylguanines have demonstrated that the removal of O(6)-butylguanine is significantly slower than that of smaller adducts. For instance, in human lymphocytes and leukaemic cells, the elimination of O(6)-butylguanine from DNA was found to be 3 to 5 times slower than the removal of O(6)-ethylguanine. nih.gov This reduced repair efficiency is attributed to the larger size of the n-butyl group, which likely fits less readily into the active site of the human AGT protein.

Table 1: Comparative Repair Efficiency of O(6)-Alkylguanines by AGT in Human Cells

AdductRelative Repair RateReference
O(6)-ethylguanine1 nih.gov
O(6)-butylguanine0.2 - 0.33 nih.gov

This table illustrates the slower repair of the bulkier butyl adduct compared to the ethyl adduct.

Factors Influencing AGT/MGMT Activity and Expression

Several factors can influence the activity and expression of AGT in cells. The primary determinant of a cell's capacity for this type of repair is the constitutive level of the AGT protein. mdpi.com As the protein is consumed in the repair reaction, its levels can be depleted upon exposure to alkylating agents. The rate of synthesis of new AGT protein will then dictate the cell's ability to cope with ongoing or subsequent damage.

The expression of the MGMT gene can vary among different individuals and tissue types, leading to variations in susceptibility to alkylating agents. Furthermore, the irreversible nature of the suicide repair mechanism means that high levels of O(6)-alkylguanine adducts can overwhelm the cell's AGT-mediated repair capacity, leading to the persistence of these lesions in the DNA.

Nucleotide Excision Repair (NER) Pathway Involvement

When the direct reversal pathway by AGT is insufficient or for adducts that are poorly recognized by AGT, the nucleotide excision repair (NER) pathway serves as a critical alternative for removing bulky DNA lesions like this compound.

Recognition of this compound as a Bulky DNA Lesion

The NER pathway is a versatile mechanism that recognizes and repairs a wide variety of DNA lesions that cause significant distortions to the DNA double helix. wikipedia.orgmdpi.com this compound, due to the presence of the n-butyl group, creates a structural distortion in the DNA that is recognized by the NER machinery. nih.gov Evidence for the involvement of NER in the repair of this adduct comes from studies showing that the rate of removal of this compound from DNA correlates with the ability of cells to excise bulky DNA lesions. nih.gov Furthermore, cells deficient in NER are more sensitive to the cytotoxic effects of N-n-butyl-N-nitrosourea, the chemical that gives rise to this compound.

Global Genomic Repair (GG-NER) and Transcription-Coupled Repair (TC-NER) Contributions

The NER pathway operates through two distinct sub-pathways: global genomic repair (GG-NER) and transcription-coupled repair (TC-NER). wikipedia.orgmdpi.comvermeulenlab.complos.org

Global Genomic Repair (GG-NER) is responsible for removing DNA lesions from all regions of the genome, including both transcribed and non-transcribed strands of active genes, as well as from transcriptionally silent chromatin. mdpi.complos.org This pathway constantly scans the genome for helix-distorting lesions. mdpi.com Given that this compound is a bulky adduct, it is a substrate for GG-NER. The efficiency of GG-NER is dependent on the degree of helix distortion caused by the lesion. nih.gov Lesions that cause a more significant distortion are generally recognized and repaired more efficiently by the GG-NER machinery. eur.nl

Table 2: Overview of NER Sub-pathway Characteristics

Sub-pathwayPrimary Recognition SignalGenomic CoverageKey Proteins
Global Genomic Repair (GG-NER)DNA helix distortionEntire genomeXPC-RAD23B, DDB2
Transcription-Coupled Repair (TC-NER)Stalled RNA polymeraseTranscribed strand of active genesCSB, CSA

Evidence for Excision Repair of this compound

The repair of this compound (O(6)-nBudG), a bulky DNA adduct, is not solely dependent on the direct reversal repair mechanism mediated by O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT. nih.govoup.com Significant evidence points towards the involvement of an excision repair pathway, most likely nucleotide excision repair (NER), in the removal of this lesion from cellular DNA. nih.govoup.comnih.gov

Initial studies investigating the persistence of O(6)-nBudG in various human cell lines revealed a crucial discrepancy. The rates at which this specific adduct was removed from DNA did not correlate with the levels of AGT activity measured in cell extracts. nih.govoup.com Instead, the efficiency of O(6)-nBudG removal was directly associated with the cell strains' inherent ability to repair bulky DNA lesions, a primary function of the NER pathway. nih.govoup.com

Compelling genetic evidence for the role of NER comes from studies using cells from individuals with Xeroderma Pigmentosum (XP), a genetic disorder characterized by a deficiency in NER. nih.gov Fibroblasts from XP complementation groups A and G, which exhibit severely reduced NER activity, were unable to remove O(6)-n-butylguanine (O(6)-nBuG) from their DNA after exposure to the alkylating agent N-n-butyl-N-nitrosourea (BNU). nih.gov In contrast, human cells lacking AGT activity but proficient in NER were capable of removing the adduct. nih.gov This demonstrates that in the absence of AGT, a process defective in XP cells—presumably NER—is responsible for repairing this type of damage. nih.gov

The following table summarizes the key findings that provide evidence for the role of excision repair in removing this compound.

Cell TypeAGT/MGMT StatusNER StatusThis compound Repair CapacityReference
Normal Human FibroblastsProficientProficientEfficient removal nih.govoup.com
AGT-deficient Human CellsDeficientProficientEfficient removal nih.gov
Xeroderma Pigmentosum (XP-A, XP-G)ProficientDeficientNo removal observed nih.gov
CHO AA8 (Chinese Hamster Ovary)DeficientProficientCapable of removal oup.comoup.com
CHO UV5 (ERCC-2 Mutant)DeficientDeficientImpaired removal oup.comoup.com

Interplay and Cooperation Between Repair Pathways

Redundancy and Complementarity of AGT/MGMT and NER

The cellular response to DNA damage caused by agents that form this compound involves a cooperative effort between the direct reversal pathway (AGT/MGMT) and nucleotide excision repair (NER). nih.govoup.com While AGT/MGMT can repair some O(6)-alkylguanine adducts, its efficiency decreases with the increasing size of the alkyl group, making bulky adducts like O(6)-n-butylguanine poor substrates. nih.govacs.org This limitation necessitates the involvement of alternative repair mechanisms like NER. nih.gov

Evidence suggests that both AGT and NER contribute to the repair of cytotoxic lesions induced by N-n-butyl-N-nitrosourea (BNU). nih.govoup.com The relationship between these two pathways appears to be both complementary and, in some contexts, redundant. In AGT-deficient hamster cells, the absence of NER leads to increased sensitivity to the cytotoxic and mutagenic effects of BNU. oup.comoup.com Specifically, NER-deficient CHO UV5 cells were found to be 1.4-fold more sensitive to the toxic effects of BNU and 40% more mutable compared to their NER-proficient counterparts. oup.comoup.com

This interplay is further highlighted in studies with AGT-proficient cells. oup.com The protective effect of NER against BNU-induced mutations was more significant in AGT-proficient mouse splenocytes than in AGT-deficient CHO cells. oup.com This suggests that AGT activity may enhance or modulate the NER-mediated removal of these bulky lesions. oup.com One proposed mechanism involves alkyltransferase-like (ATL) proteins, which are structurally related to AGT but lack catalytic activity. These proteins can bind to O(6)-alkylguanine lesions and are thought to flag the damage, thereby recruiting the NER machinery to the site. nih.gov Therefore, while NER can act independently, its efficiency in protecting cells from the genotoxic effects of butylating agents appears to be influenced by the presence and activity of AGT. oup.comoup.com

Modulation of Repair Efficiency by Cellular and Environmental Factors

Cell Line-Specific DNA Repair Phenotypes

The efficiency of this compound repair varies significantly among different mammalian cell lines, reflecting their unique DNA repair phenotypes. nih.govoup.comoup.com This variation is largely dictated by the status of their AGT/MGMT and NER pathways. oup.com

Studies comparing normal human fibroblasts, SV40-transformed human cells, and NER-deficient Xeroderma Pigmentosum (XP) cell strains have demonstrated a clear link between NER proficiency and the ability to remove O(6)-nBudG. nih.govoup.com While the rate of removal did not align with AGT activity levels, it strongly correlated with the cells' capacity to excise bulky lesions. nih.govoup.com The inability of XP cells to remove the adduct underscores the critical role of a functional NER pathway. nih.govoup.comnih.gov

Further evidence comes from comparative studies using Chinese hamster ovary (CHO) cell lines that are deficient in AGT activity but differ in their NER capacity. oup.comoup.com

CHO AA8 cells , which are proficient in NER, are able to repair BNU-induced damage. oup.comoup.com

CHO UV5 cells , which have a mutation in the ERCC2 gene and are NER-deficient, show increased sensitivity to BNU-induced cytotoxicity and mutagenesis compared to the parental AA8 cells. oup.comoup.com

This differential sensitivity provides direct evidence that the NER pathway modulates the biological consequences of this compound lesions. oup.com

The following table illustrates the differential repair phenotypes in selected cell lines.

Cell LineKey Genetic TraitRepair of this compoundConsequence of BNU ExposureReference
Normal Human Fibroblasts AGT Proficient, NER ProficientEfficientNormal sensitivity nih.govoup.com
Xeroderma Pigmentosum (XP) NER DeficientDeficientIncreased sensitivity nih.govoup.comnih.gov
CHO AA8 AGT Deficient, NER ProficientProficientLess sensitive and mutable oup.comoup.com
CHO UV5 AGT Deficient, NER DeficientDeficientMore sensitive and mutable oup.comoup.com

Differential Repair Kinetics in Nuclear vs. Mitochondrial DNA

The repair of this compound exhibits starkly different kinetics when comparing nuclear DNA (nDNA) and mitochondrial DNA (mtDNA). nih.gov Studies in rats treated with N-nitroso-N-butylurea (NBU) have shown that O(6)-butyldeoxyguanosine (O(6)-BudG) is formed in both genomes, with hepatic mtDNA containing approximately 2.3 times more of the adduct than nDNA initially. nih.gov

Despite this higher initial level of damage in the mitochondria, the repair rates are dramatically different.

In nuclear DNA , O(6)-BudG is removed rapidly. nih.gov

In mitochondrial DNA , O(6)-BudG is removed very slowly, if at all. nih.gov

This significant difference in repair kinetics is consistent with the known capabilities of the DNA repair machinery in each cellular compartment. The nucleus possesses a robust nucleotide excision repair (NER) system, which is the primary pathway for removing bulky adducts like O(6)-BudG. nih.gov In contrast, a complete NER pathway has not been confirmed to exist within mammalian mitochondria. nih.govnih.gov While a methyltransferase protein similar to the nuclear AGT has been found in mitochondria and can repair smaller adducts like O(6)-methylguanine, it is not effective against the larger butyl group of O(6)-BudG. nih.gov

This lack of an efficient excision repair mechanism for bulky adducts in mitochondria leads to the persistence of lesions like this compound, highlighting a key vulnerability of the mitochondrial genome to certain types of DNA damage. nih.gov

The table below summarizes the differential formation and repair of this compound in nuclear versus mitochondrial DNA in rat liver. nih.gov

DNA TypeInitial Adduct Level (Relative)Repair RateImplied Dominant Repair PathwayReference
Nuclear DNA (nDNA) 1xRapidNucleotide Excision Repair (NER) nih.gov
Mitochondrial DNA (mtDNA) ~2.3xVery Slow / NegligibleNER is absent nih.gov

Investigative Methodologies and Analytical Approaches for O 6 N Butyldeoxyguanosine

Analytical Techniques for Detection and Quantification in Biological Matrices

The choice of an analytical technique for O(6)-n-butyldeoxyguanosine analysis depends on several factors, including the required sensitivity, specificity, and the nature of the biological sample. nih.gov Established methods range from immunological assays to advanced chromatographic and mass spectrometric techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the sensitive and specific quantification of DNA adducts. nih.gov This technique combines the high separation efficiency of liquid chromatography with the precise mass analysis of mass spectrometry. mdpi.com Ultra-performance liquid chromatography (UPLC), a high-pressure variant of HPLC, offers enhanced speed, resolution, and sensitivity. measurlabs.com

In a typical LC-MS/MS workflow for this compound, the DNA is first hydrolyzed to its constituent deoxynucleosides. The resulting mixture is then separated by liquid chromatography, and the eluting compounds are ionized and introduced into the mass spectrometer. The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target analyte, minimizing interference from other components in the sample. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for any variations in sample preparation and instrument response. nih.gov

ParameterTypical Value/Condition
Chromatography System UPLC or HPLC
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF
Ionization Source Electrospray Ionization (ESI)
Mobile Phase A gradient of aqueous and organic solvents, often with a weak acid like formic acid. mdpi.comnih.gov
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Stable isotope-labeled this compound
Lower Limit of Quantification (LLOQ) Can reach the femtomole (10⁻¹⁵ mole) level. nih.gov

Immunological methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize and bind to this compound. nih.govnih.gov These techniques are known for their high sensitivity and are well-suited for screening a large number of samples. nih.gov

In a competitive RIA for this compound, a known amount of a radiolabeled version of the adduct competes with the unlabeled adduct from the sample for binding to a limited number of specific antibodies. nih.gov The amount of radioactivity bound to the antibodies is inversely proportional to the concentration of the unlabeled adduct in the sample. A standard curve is generated using known concentrations of the unlabeled adduct to quantify the amount in the unknown samples. nih.gov

Monoclonal antibodies specific for this compound have been developed, demonstrating high affinity and specificity. nih.gov These antibodies can distinguish butylation at the O6 position of guanine (B1146940) from other alkylations and from normal deoxynucleosides. nih.gov

ParameterFindingReference
Antibody Type Monoclonal nih.gov
Assay Type Competitive Radioimmunoassay nih.gov
Sensitivity (50% inhibition) 0.044 pmole of this compound nih.gov
Affinity Constant 2.7 x 10¹⁰ M⁻¹ nih.gov
Cross-reactivity Approximately 10⁷-fold lower for normal deoxynucleotides nih.gov

High-performance liquid chromatography with ultraviolet (UV) detection is a widely used analytical technique for the separation and quantification of various compounds, including DNA deoxynucleosides. medicinescience.orgijmrhs.com While less sensitive than mass spectrometry or immunoassays, HPLC-UV can be a robust and cost-effective method for analyzing samples where the concentration of this compound is sufficiently high.

For the analysis of this compound, a reversed-phase HPLC column is typically used to separate the adduct from normal deoxynucleosides and other components of the hydrolyzed DNA sample. medicinescience.org The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance of the column effluent at a wavelength where the deoxynucleosides, including this compound, exhibit strong absorbance, typically around 260 nm. medicinescience.org The amount of the adduct is quantified by comparing its peak area in the chromatogram to a standard curve generated with known amounts of the pure compound. medicinescience.org

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. researchgate.netnih.gov CE separates ions based on their electrophoretic mobility in an electric field, offering a different separation mechanism compared to liquid chromatography. researchgate.net

For the analysis of DNA adducts like this compound, CE-MS can provide high-resolution separation of the adduct from other deoxynucleosides and interfering species. nih.gov The coupling of CE to MS is often achieved through an electrospray ionization (ESI) interface. researchgate.net This technique is particularly advantageous for analyzing small sample volumes and for separating structurally similar compounds. The high efficiency of CE can lead to very sharp peaks, resulting in improved sensitivity. ceu.es

Sample Preparation and Enrichment Strategies for DNA Adducts in Biological Samples

The accurate analysis of this compound in biological samples is highly dependent on the initial preparation of the sample. This typically involves the isolation of DNA from the cells or tissues, followed by its hydrolysis to release the individual deoxynucleosides.

The first step in analyzing this compound is the isolation of high-purity DNA from the biological matrix. berkeley.edu A common method involves tissue or cell lysis, followed by enzymatic digestion of proteins (e.g., with proteinase K) and RNA (with RNase). nih.gov The DNA is then purified from other cellular components using techniques such as phenol-chloroform extraction or solid-phase extraction with silica-based columns. berkeley.edu It is crucial to ensure that the isolated DNA is free from contaminants that could interfere with the subsequent analysis. berkeley.edu

Once purified, the DNA is hydrolyzed to break it down into its constituent deoxynucleosides. This can be achieved through enzymatic hydrolysis using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase. nih.gov This method is generally mild and preserves the structure of the deoxynucleosides. Alternatively, acid hydrolysis, for instance with formic acid, can be used. nih.gov However, care must be taken to avoid degradation of the target adduct under harsh acidic conditions. nih.gov

Purification and Derivatization Techniques

The accurate quantification of DNA adducts such as this compound from complex biological samples necessitates robust purification and, often, derivatization strategies. These steps are critical for removing interfering substances, enhancing analyte stability, and improving detection sensitivity.

Purification:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound and its parent oligonucleotides. oup.com Following enzymatic digestion of DNA to release the constituent nucleosides, reversed-phase HPLC can effectively separate this compound from normal deoxynucleosides and other DNA adducts. oup.comnih.gov The selection of the appropriate column and mobile phase gradient is crucial for achieving optimal resolution.

For bulk purification of nucleic acids from biological matrices like serum and urine, a method utilizing the chaotropic agent guanidinium (B1211019) thiocyanate (B1210189) in conjunction with silica (B1680970) particles has been developed. nih.gov This technique facilitates the lysis of cells and inactivation of nucleases, while the silica particles bind the nucleic acids, allowing for their separation from other cellular components. nih.gov This approach has been shown to yield DNA suitable for subsequent enzymatic analysis. nih.gov

Derivatization:

Derivatization is a chemical modification process employed to enhance the analytical properties of a target molecule. For O(6)-alkylguanines, derivatization is often necessary to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis or to enhance their ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). nih.govmostwiedzy.pl

Common derivatization strategies for related O6-alkylguanines include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) groups, respectively. idc-online.comscielo.org.za This increases the volatility and thermal stability of the analyte. nih.govidc-online.com

Pentafluorobenzylation: This technique introduces a pentafluorobenzyl group, which is highly electronegative and enhances the sensitivity of detection by electron capture mass spectrometry (EC/MS). nih.gov

Acetylation: While less common for this specific adduct, acetylation with reagents like acetic anhydride (B1165640) can be used to derivatize hydroxyl groups. idc-online.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction without causing degradation of the this compound adduct. nih.govscielo.org.za For instance, in the derivatization of other alkylphenol ethoxylates, a balance between temperature and reaction time was found to be critical to prevent analyte degradation. scielo.org.za

Table 1: Derivatization Techniques for Related Alkylated Guanines

Derivatization Technique Reagent(s) Purpose Reference(s)
Silylation BSTFA, MTBSTFA Increases volatility and thermal stability for GC-MS idc-online.comscielo.org.za
Pentafluorobenzylation Pentafluorobenzyl bromide Enhances sensitivity for EC/MS detection nih.gov
Acetylation Acetic Anhydride Derivatizes hydroxyl groups idc-online.com

Method Validation Considerations for this compound Quantification

The validation of any analytical method is crucial to ensure the reliability and accuracy of the generated data. For the quantification of this compound, particularly at the low levels expected in biological samples, rigorous validation is paramount. npra.gov.mynih.gov Key validation parameters include selectivity, specificity, sensitivity, and detection limits. npra.gov.myich.org

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. e-b-f.eumdpi.comresearchgate.netSpecificity is the ability of the method to produce a response only for the analyte of interest. e-b-f.euresearchgate.netnih.gov In the context of this compound analysis, this means distinguishing it from:

Endogenous DNA components: Normal deoxynucleosides (deoxyguanosine, deoxyadenosine, deoxycytidine, and thymidine) are present in vast excess and must be chromatographically resolved from the adduct peak.

Other DNA adducts: The analytical method should be able to separate this compound from other potential alkylation products, such as N7-alkylguanine or O6-methylguanine. ucl.ac.uk

Matrix components: Biological samples contain a complex mixture of proteins, lipids, salts, and other small molecules that can interfere with the analysis. nih.gov

To assess selectivity and specificity, blank matrix samples from multiple sources are analyzed to ensure no interfering peaks are present at the retention time of this compound. mdpi.comwoah.org Additionally, the method's ability to accurately quantify the analyte in the presence of structurally similar compounds should be evaluated. e-b-f.eu For example, in competitive radioimmunoassays for this compound, the antibody's cross-reactivity with other alkylated and normal deoxynucleosides was tested to establish its specificity. nih.gov These assays showed that approximately 10^7-fold higher concentrations of normal deoxynucleotides were required to produce a similar degree of inhibition, demonstrating high specificity for the butylated adduct. nih.gov

The concentration of DNA adducts like this compound in biological samples is often extremely low. Therefore, the analytical method must possess high sensitivity to detect and quantify these trace-level analytes.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. nih.govoiv.int The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable accuracy and precision. nih.govoiv.int

Several approaches are used to determine the LOD and LOQ, including:

Signal-to-Noise Ratio: A common approach, especially for chromatographic methods, is to define the LOD as the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ as the concentration that gives a ratio of 10:1. npra.gov.my

Analysis of Blank Samples: The LOD can be determined by analyzing a number of blank samples and calculating the mean signal plus three times the standard deviation. The LOQ can be similarly determined using a factor of six or ten times the standard deviation. woah.org

For this compound, highly sensitive methods are essential. For instance, radioimmunoassays have been developed with a 50% inhibition of binding at 0.044 pmol of this compound, showcasing the high sensitivity of this technique. nih.gov In another study, the detection limit for a related assay was reported to be 2.5 fmol per mg of protein. scispace.com The development of methods with low detection limits is a continuous area of research to enable the study of DNA damage from low-level environmental exposures.

Table 2: Method Validation Parameters and Considerations

Parameter Definition Key Considerations for this compound Reference(s)
Selectivity The ability to differentiate the analyte from other components in the matrix. Resolution from normal deoxynucleosides, other DNA adducts, and endogenous matrix components. e-b-f.eumdpi.comresearchgate.net
Specificity The ability to produce a signal only for the analyte of interest. Confirmation of peak identity using mass spectrometry or specific antibodies. e-b-f.euresearchgate.netnih.govnih.gov
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Essential for detecting trace amounts of the adduct resulting from low-level exposures. nih.govoiv.int
Limit of Quantitation (LOQ) The lowest concentration that can be accurately and precisely quantified. Crucial for obtaining reliable quantitative data for risk assessment. nih.govoiv.int

Mechanistic in Vitro and in Vivo Studies

Cell-Based Model Systems for Adduct Formation, Repair, and Mutagenesis Studies

Cell-based models are fundamental tools for dissecting the molecular mechanisms by which DNA adducts like O(6)-n-butyldeoxyguanosine contribute to mutagenesis and carcinogenesis. These systems allow for controlled experiments to study adduct formation, the DNA repair pathways that recognize and remove them, and the specific types of mutations that arise when these lesions persist during DNA replication.

Mammalian cell lines are workhorses in toxicology and cancer research, providing valuable insights into how human and other mammalian cells respond to DNA damage.

Chinese Hamster Ovary (CHO) Cells : CHO cells are frequently used due to their robust growth and ease of genetic manipulation. Studies using the precursor compound N-n-butyl-N-nitrosourea (BNU) have been conducted in O(6)-alkylguanine-DNA alkyltransferase (AGT)-deficient hamster cells. oup.com Comparisons between nucleotide excision repair (NER)-proficient parental CHO AA8 cells and NER-deficient CHO UV5 cells (which have a mutation in the ERCC-2 gene) revealed that the NER-deficient cells were significantly more susceptible to mutations induced by BNU. oup.com This indicates a protective role for the NER pathway against the lesions formed by BNU, including this compound. oup.com The NER-deficient UV5 cells were also found to be 1.4-fold more sensitive to the cytotoxic effects of BNU compared to the repair-proficient AA8 cells. oup.com

Human Embryonic Kidney 293 (HEK293) Cells : The HEK293 cell line, and its derivatives like HEK293T, are of human origin, which makes them particularly relevant for producing biologics and studying human-specific cellular processes. nih.gov Their human characteristics, including DNA repair mechanisms, make them suitable models for investigating the effects of DNA adducts. nih.gov While specific studies focusing solely on this compound in HEK293T cells are not detailed in the provided sources, their established use in transient transfection and protein expression makes them a valuable platform for such mechanistic studies. nih.gov

Table 1: Mammalian Cell Lines in this compound Research

Cell Line Species Key Application/Finding Reference(s)
CHO AA8 Chinese Hamster NER-proficient control cell line used to assess the genotoxicity of BNU. oup.com
CHO UV5 Chinese Hamster NER-deficient line; showed increased mutability and sensitivity to BNU, implicating NER in the repair of butyl adducts. oup.com
HEK293T Human Widely used human cell line suitable for studying human DNA repair and mutagenesis due to its human origin and amenability to genetic engineering. nih.gov

Bacterial systems, particularly Escherichia coli, are invaluable for site-directed mutagenesis studies. neb.com This technique allows researchers to place a single, specific DNA lesion, such as this compound, at a precise location within a gene on a plasmid. The plasmid is then introduced into E. coli cells. As the bacteria replicate the plasmid, the cellular machinery either repairs the lesion or performs translesion synthesis, potentially leading to a mutation. By sequencing the progeny plasmids, the exact mutagenic outcome of the specific adduct can be determined. oup.com

In a key study, an oligonucleotide containing a single O(6)-n-butylguanine adduct was incorporated into a pUC9 plasmid vector. oup.com This modified vector was then transfected into E. coli strain BMH 71-18, which is considered to have normal DNA repair capabilities. oup.com After replication within the bacteria, the resulting plasmids were isolated and analyzed. The study found that O(6)-n-butylguanine specifically and exclusively induced G→A transition mutations. oup.com The frequency of these mutations was determined to be 2.8%. oup.com This demonstrates the high mutagenic potential of this adduct and its specific miscoding properties during DNA replication in a bacterial system. oup.com

**Table 2: Site-Directed Mutagenesis of O(6)-n-Butylguanine in *E. coli***

Parameter Description Reference(s)
Bacterial System Escherichia coli strain BMH 71-18 oup.com
Methodology A single O(6)-n-butylguanine adduct was placed into a pUC9 plasmid. oup.com
Mutation Type Exclusively G→A transitions. oup.com
Mutation Frequency 2.8% oup.com

DNA repair-deficient cell lines are crucial for identifying the specific pathways responsible for repairing certain types of DNA damage. By comparing the persistence of an adduct and the cellular sensitivity to its parent compound in normal versus repair-deficient cells, researchers can pinpoint the relevance of a given repair pathway.

Studies have utilized both human and rodent cell lines with deficiencies in specific repair mechanisms.

Xeroderma Pigmentosum (XP) Cells : XP is a human genetic disorder caused by defects in the nucleotide excision repair (NER) pathway. Research has shown that the rate of removal of this compound from the DNA of human cells correlates with the cells' ability to perform NER. nih.gov In transformed and untransformed XP cell strains, the persistence of this adduct was greater than in normal cells. nih.gov This finding provides strong evidence that this compound is a substrate for the NER pathway in human cells. nih.gov Notably, the removal rate did not correlate with the activity of O(6)-alkylguanine DNA alkyltransferase (AT), suggesting this direct reversal repair protein is not primarily responsible for removing this bulky butyl adduct in human cells. oup.comnih.gov

Rodent NER-Deficient Cells : Further evidence for the role of NER comes from studies using rodent cells. As mentioned previously, NER-deficient CHO UV5 cells are more sensitive to the cytotoxic and mutagenic effects of BNU than their NER-proficient counterparts. oup.com Similarly, primary fibroblasts from XPA-deficient mice (lacking a key NER protein) were 2.7-fold more sensitive to BNU toxicity compared to normal mouse fibroblasts, a finding that was comparable in human fibroblasts. oup.com

Together, these studies in different repair-deficient cell lines build a strong case for the involvement of the nucleotide excision repair pathway, rather than direct reversal by AGT, in processing this compound lesions. oup.comnih.gov

Table 3: Findings in DNA Repair-Deficient Cell Lines Exposed to Butylating Agents

Cell Line Type Deficient Pathway Key Finding Reference(s)
Xeroderma Pigmentosum (XP) Nucleotide Excision Repair (NER) Removal of this compound correlated with NER capacity, not alkyltransferase (AT) activity. nih.govscispace.com
CHO UV5 Nucleotide Excision Repair (NER) Increased sensitivity and mutability to BNU compared to NER-proficient cells. oup.com
XPA Mouse Fibroblasts Nucleotide Excision Repair (NER) 2.7-fold higher toxicity from BNU compared to normal fibroblasts. oup.com

Animal Models for Carcinogenesis and Mutagenesis Research

Animal models are indispensable for studying the systemic effects of chemical compounds and their potential to cause cancer (carcinogenesis) and genetic damage (mutagenesis) in a whole organism. nih.gov These in vivo studies provide data that is more complex than cell-based assays, incorporating factors like metabolism, tissue distribution, and inter-organ effects. d-nb.info

Rodents are the most commonly used animals for carcinogenicity and genotoxicity testing due to their relatively short lifespans, well-characterized genetics, and the availability of transgenic models. d-nb.infonih.gov Genotoxicity bioassays in these models measure endpoints such as mutations in specific genes or chromosomal damage in various tissues.

Research involving the precursor N-n-butyl-N-nitrosourea (BNU) has demonstrated its genotoxic effects in mice. oup.com In one study, BNU was found to be mutagenic in the splenocytes of mice following a single in vivo treatment. oup.com Importantly, this study also utilized a transgenic mouse model, the XPA-deficient mouse, which lacks a functional nucleotide excision repair (NER) pathway. oup.comservice.gov.uk The results showed that significantly more hprt gene mutants were detected in the splenocytes from XPA mice than from normal mice. oup.com This in vivo finding corroborates the in vitro data, confirming the critical role of the NER pathway in protecting against the mutagenic effects of DNA butylation in a whole-animal context. oup.com

While rats are also a standard model for cancer bioassays, sometimes preferred over mice due to lower spontaneous tumor rates and larger organ sizes for analysis, specific carcinogenicity studies for this compound in rats and hamsters were not detailed in the provided search results. d-nb.info

Table 4: Rodent Models in Genotoxicity Research of Butylating Agents

Animal Model Finding Significance Reference(s)
Normal Mice BNU was shown to be mutagenic in splenocytes in vivo. Demonstrates the genotoxicity of the precursor compound in a whole-animal model. oup.com
XPA-Deficient Mice Exhibited a 2- to 3-fold higher frequency of hprt mutations in splenocytes after BNU treatment compared to normal mice. Confirms the protective role of the NER pathway against butyl-induced DNA damage in vivo. oup.com

The use of larger, domesticated animals like dogs, cats, and cattle in carcinogenesis research is less common than the use of rodents. These animals are sometimes studied when a naturally occurring disease serves as an orthologue for a human genetic condition. nih.gov For instance, naturally occurring lysosomal storage diseases have been identified and studied in cats, dogs, and cattle. nih.gov These models are valuable for understanding disease pathogenesis and developing therapies in long-lived, out-bred species that can be monitored similarly to human patients. nih.gov

However, the available scientific literature from the search results does not indicate that this compound or its precursor compounds have been a focus of carcinogenesis or mutagenesis research in dogs, cats, or cattle. The research emphasis for this specific DNA adduct has been placed on mechanistic studies in cell culture and rodent models.

Analysis of Mutational Spectra in Target Genes in Animal Tissues

The chemical compound this compound is a DNA adduct formed by the covalent attachment of a butyl group to the O(6) position of guanine (B1146940). Such alkylation at the O(6) position of guanine is a well-established mutagenic lesion. nih.govnih.govmdpi.com If not repaired, these adducts can lead to mispairing during DNA replication, primarily causing G:C→A:T transition mutations, as the alkylated guanine preferentially pairs with thymine (B56734). acs.orgnih.gov Some studies on similar bulky adducts also report the induction of G:C→T:A transversions. nih.gov The analysis of mutational spectra in specific genes within animal tissues exposed to agents that form these adducts provides critical insight into their carcinogenic potential.

Agents that form O(6)-n-butylguanine, such as N-n-butyl-N-nitrosourea (BNU), have been shown to be mutagenic in cultured mammalian cells and in vivo. oup.com Studies using nucleotide excision repair (NER)-deficient Chinese hamster ovary (CHO) cells indicated they were significantly more mutable by BNU compared to NER-proficient cells. oup.com Similarly, NER-deficient mice treated with BNU showed a two- to three-fold higher frequency of mutations in the hprt gene in their splenocytes compared to normal mice, highlighting the role of NER in repairing this type of bulky damage. oup.com

The mutational landscape is often analyzed in cancer-related genes such as the K-ras proto-oncogene and the p53 tumor suppressor gene, which are common targets for carcinogen-induced mutations. nih.govnih.gov For instance, the mutational spectrum in the K-ras gene of lung tumors from mice treated with a carcinogen can mimic the mutation patterns seen in lung adenocarcinomas of human smokers versus non-smokers. nih.gov While specific data on the mutational spectrum of pure this compound in animal genes is limited, data from related bulky adducts, such as O(6)-[4-oxo-4-(3-pyridyl)butyl]guanine (O(6)-pobdG) formed from tobacco-specific nitrosamines, consistently show a predominance of G:C→A:T transitions in both bacterial and human cell lines. nih.gov

Table 1: Mutational Spectra of Bulky O(6)-Alkylguanine Adducts in Various Systems

Adduct/AgentSystemTarget GenePredominant Mutation TypesReference
O(6)-pobdGHuman Kidney Cells (HEK293)Plasmid-borne geneG:C→A:T transitions, some G:C→T:A transversions, deletions nih.gov
N-n-butyl-N-nitrosourea (BNU)NER-deficient Mouse SplenocyteshprtNot specified, but 2-3 fold higher mutation frequency oup.com
N-n-butyl-N-nitrosourea (BNU)NER-deficient CHO CellsNot specifiedNot specified, but 40% more mutable than proficient cells oup.com
O(6)-nPr-dG / O(6)-nBu-dGHuman CellsPlasmid-borne geneG→A transitions nih.gov

Biochemical and Biophysical Characterization of Adduct-Protein Interactions

Structural Studies of DNA Polymerase and Repair Enzyme Complexes

The interaction between DNA containing this compound and key cellular proteins, namely DNA polymerases and DNA repair enzymes, is critical to understanding its biological consequences. Structural studies, including X-ray crystallography and molecular dynamics simulations, provide atomic-level insights into these interactions, even though specific crystal structures for complexes with this compound are not currently available. Inferences are drawn from studies of other bulky O(6)-alkylguanine adducts.

DNA polymerases, which have a conserved three-dimensional fold resembling a human right hand (comprising fingers, palm, and thumb domains), are responsible for DNA replication. The presence of a bulky adduct like this compound in the polymerase active site can be a major obstacle to DNA synthesis. nih.govresearchgate.net Molecular dynamics simulations of DNA containing the bulky O(6)-POB-dG adduct reveal significant structural distortions, including a shift in the sugar pucker conformation of the adducted nucleotide and a loss of base stacking interactions with adjacent bases. oup.com These alterations can hinder the progression of the polymerase. While some specialized translesion synthesis (TLS) polymerases can accommodate and bypass such lesions, replicative polymerases are often strongly blocked. nih.govresearchgate.net

DNA repair enzymes are the cell's primary defense against such lesions. O(6)-alkylguanine-DNA alkyltransferase (MGMT), also known as AGT, is a crucial repair protein that removes alkyl groups from the O(6) position of guanine. nih.govmdpi.com MGMT and related alkyltransferase-like (ATL) proteins function by flipping the damaged base out of the DNA helix and into a specific active site pocket. pnas.org The architecture of this pocket must be able to accommodate the alkyl group. For bulkier adducts like this compound, the size and conformation of the butyl group would be critical determinants for recognition and binding by the repair protein. While human MGMT can repair a range of adducts, its efficiency is known to decrease with the increasing size of the alkyl group. mdpi.com ATL proteins may have a broader substrate specificity, enabling them to bind to bulkier adducts that are poorly repaired by MGMT, thereby flagging the lesion for other repair pathways like nucleotide excision repair (NER). pnas.org

Enzyme Kinetics and Reaction Mechanisms

The efficiency and fidelity of enzymatic reactions involving this compound are quantified by kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These parameters reveal the affinity of an enzyme for its substrate and the rate at which it can process it.

DNA Repair by O(6)-Alkylguanine-DNA Alkyltransferase (MGMT): MGMT repairs O(6)-alkylguanine adducts via a suicide mechanism, where the alkyl group is irreversibly transferred to a cysteine residue in the enzyme's active site. nih.gov The efficiency of this repair is dependent on the nature of the alkyl group. Studies have shown that while MGMT can repair adducts larger than a methyl group, the repair efficiency generally decreases as the size of the alkyl group increases. mdpi.com For instance, rat liver MGMT can repair O(6)-n-butylguanine, but it is thought to be a poor substrate for human MGMT. oup.com However, other reports suggest human MGMT is effective at repairing certain large, bulky adducts, indicating that the structure of the adduct, not just its size, is a key factor. nih.gov The repair of this compound is likely to be significantly slower than that of O(6)-methylguanine.

Bypass by DNA Polymerases: When repair fails, the lesion must be bypassed by a DNA polymerase. This process, known as translesion synthesis (TLS), is often carried out by specialized, low-fidelity polymerases. The kinetics of nucleotide insertion opposite this compound are expected to be slow and error-prone. Studies on other bulky O(6)-alkylguanine adducts by human TLS polymerases provide insight. For human polymerase REV1, the catalytic efficiency (k_cat/K_m) for dCTP insertion is severely reduced opposite bulky O(6)-G adducts compared to unmodified guanine. nih.gov Similarly, human polymerase ν is a poor substrate for the bulky O(6)-POB-dG adduct. nih.gov A systematic study in human cells demonstrated that the efficiency of bypassing O(6)-alkyl-dG lesions generally decreases with the increasing size of the alkyl group. nih.gov For larger adducts like O(6)-n-propyl-dG and O(6)-n-butyl-dG, the TLS polymerases Pol η and Pol ζ were found to be important for their error-prone bypass. nih.gov

Table 2: Kinetic Parameters for Enzymatic Processing of O(6)-Alkylguanine Adducts

EnzymeAdductKinetic ParameterObservationReference
Human REV1O(6)-BzGk_cat/K_m (dCTP insertion)1,100-fold lower than for unmodified G nih.gov
Human REV1O(6)-PobG% IncorporationAlmost complete blockage of incorporation nih.gov
Human DNA Pol νO(6)-Me-dGk_pol / K_d,dNTP (dCTP)0.41 µM⁻¹s⁻¹ nih.gov
Human DNA Pol νO(6)-POB-dGk_pol / K_d,dNTPVery low reactivity, poor substrate nih.gov
Human MGMTO(6)-methylguanine vs. O(6)-benzylguanineRelative Repair ActivityBenzylguanine repaired more efficiently than methylguanine plos.org
Mammalian CellsO(6)-nBu-dGBypass EfficiencyLower than O(6)-Me-dG; bypass dependent on Pol η and Pol ζ nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying O(6)-n-Butyldeoxyguanosine in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Isotope-labeled internal standards (e.g., ¹⁵N₅-O(6)-n-Butyldeoxyguanosine) should be used to correct for matrix effects and ionization efficiency. Validation parameters (e.g., limit of detection, recovery rates) must be established using spiked biological matrices (e.g., plasma, urine) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical to verify the butyl adduct’s position and purity .

Q. What experimental protocols are essential for synthesizing this compound in vitro?

  • Methodological Answer : The synthesis typically involves alkylating 2'-deoxyguanosine with n-butyl bromide under controlled pH (8–9) in a nitrogen atmosphere to prevent oxidation. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, purification via silica gel column chromatography with gradient elution (e.g., methanol:chloroform) is required to isolate the product. Purity must be confirmed using UV spectrophotometry (λmax ~254 nm) and mass spectrometry .

Q. How can researchers ensure reproducibility in studies involving this compound adducts?

  • Methodological Answer : Standardize protocols for DNA extraction (e.g., phenol-chloroform vs. commercial kits) and hydrolysis (e.g., enzymatic digestion with nuclease P1 and alkaline phosphatase). Include negative controls (unmodified DNA) and positive controls (synthetically modified DNA) in every experimental batch. Document storage conditions (e.g., −80°C in amber vials to prevent photodegradation) and batch-specific calibration curves for quantitative assays .

Advanced Research Questions

Q. How can conflicting data on the mutagenic potency of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., bacterial vs. mammalian cell systems). To address this:

  • Comparative Studies : Perform parallel assays in E. coli (e.g., Ames test) and human cell lines (e.g., HPRT mutation assay) under identical treatment conditions.
  • DNA Repair Analysis : Quantify repair kinetics using comet assays or immunofluorescence for repair enzymes (e.g., MGMT).
  • Statistical Rigor : Apply multivariate regression to account for variables like cell proliferation rates and adduct stability .

Q. What strategies optimize the synthesis of this compound to minimize side products?

  • Methodological Answer : Side products (e.g., N7-alkylated isomers) can be reduced by:

  • Temperature Control : Maintain reaction temperatures below 25°C to favor O⁶-alkylation over N-alkylation.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.
  • Catalytic Additives : Introduce crown ethers to enhance nucleophilicity of the O⁶ position.
  • Real-Time Monitoring : Use in-line UV spectroscopy to track adduct formation and terminate reactions at optimal yields .

Q. How should researchers design experiments to study the repair mechanisms of this compound in genomic DNA?

  • Methodological Answer :

  • Model Systems : Use CRISPR-edited cell lines (e.g., MGMT-knockout vs. wild-type) to isolate repair pathways.
  • Pulse-Chase Experiments : Label newly synthesized DNA with ⁵-bromo-2’-deoxyuridine (BrdU) to track repair over time.
  • Single-Molecule Imaging : Apply atomic force microscopy (AFM) or fluorescence resonance energy transfer (FRET) to visualize adduct recognition by repair proteins.
  • Data Integration : Combine transcriptomic data (RNA-seq) with proteomic profiling to identify co-factors influencing repair efficiency .

Data Analysis & Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in O(6)-n-Butyldeoxyguanotoxicity studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill or log-logistic models to estimate EC₅₀ values.
  • Bootstrap Resampling : Assess confidence intervals for small sample sizes.
  • Meta-Analysis : Use fixed-effects or random-effects models to pool data from independent studies, accounting for heterogeneity via I² statistics .

Q. How can researchers validate the specificity of antibodies targeting this compound in immunohistochemistry?

  • Methodological Answer :

  • Competitive ELISA : Pre-incubate antibodies with excess free adduct to confirm binding inhibition.
  • Cross-Reactivity Testing : Screen against structurally similar adducts (e.g., O⁶-methyl-deoxyguanosine).
  • Knockout Validation : Use tissue sections from MGMT-overexpressing models, where adduct levels are negligible .

Experimental Design Considerations

Q. What controls are critical for in vivo studies investigating this compound formation?

  • Methodological Answer :

  • Negative Controls : Untreated animals or sham-exposed cohorts.
  • Positive Controls : Animals exposed to a known alkylating agent (e.g., dimethylnitrosamine).
  • Internal Standards : Spike tissue homogenates with deuterated analogs to correct for extraction efficiency.
  • Blinding : Ensure pathologists scoring adducts are blinded to treatment groups to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.